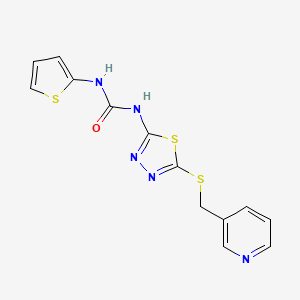

1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific properties of the starting materials and the desired final product .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The pyridine ring, for example, is a common site of substitution reactions. The thiadiazole ring and the urea group could also potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can often be predicted based on the structure of the compound .Scientific Research Applications

Synthesis Techniques

A novel approach to synthesize 1,3,4-thiadiazol-2-yl urea derivatives, including compounds similar to 1-(5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, employs microwave irradiation for efficient and rapid synthesis. This method offers an advantageous reduction in reaction time and improved yields compared to conventional heating techniques. The derivatives synthesized through this process were characterized by NMR, ESI-MS, and elemental analysis, with some structures further confirmed by X-ray single crystal diffraction (Kejian Li & Wenbin Chen, 2008).

Anticancer Activity

Research into novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has identified several compounds with potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exhibit minimal cellular toxicity and induce apoptosis through the PI3K/Akt signaling pathway, highlighting their potential as therapeutic agents for CML and possibly other cancers (Weiwei Li et al., 2019).

Cytokinin-like Activity

Some urea derivatives demonstrate cytokinin-like activity, which is crucial for cell division and differentiation in plant biology. These synthetic compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, are valuable for in vitro plant morphogenesis studies. Recent advancements have identified new urea cytokinins and derivatives that specifically enhance adventitious root formation, underscoring the importance of chemical structure in biological activity (A. Ricci & C. Bertoletti, 2009).

Fungicidal Activities

The synthesis and characterization of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea have revealed excellent fungicidal activities against various pathogens such as Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. This highlights the potential of such urea derivatives in developing new fungicides to protect crops from fungal diseases (Xinjian Song et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS3/c19-11(15-10-4-2-6-20-10)16-12-17-18-13(22-12)21-8-9-3-1-5-14-7-9/h1-7H,8H2,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYDWTPUOHMKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2655291.png)

![4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2655300.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)

![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2655305.png)

![1-(4-Methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2655306.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)

![N-(3-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2655313.png)

![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2655314.png)